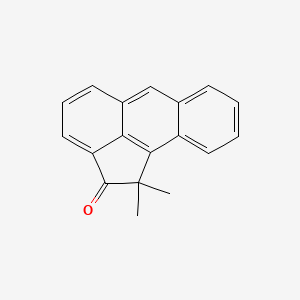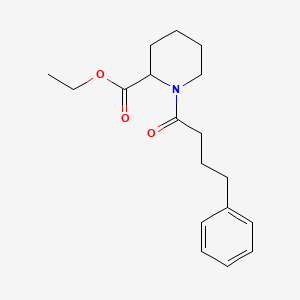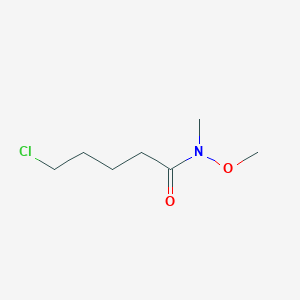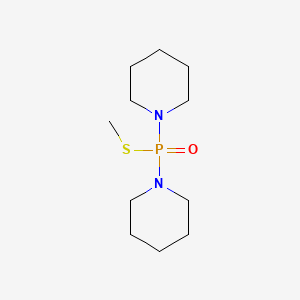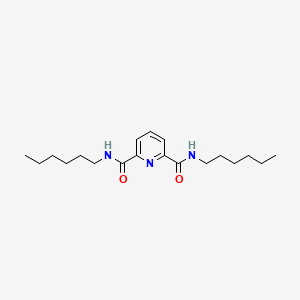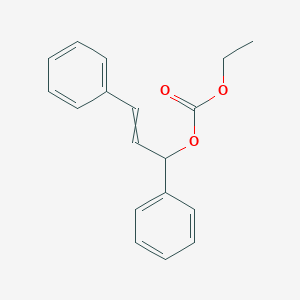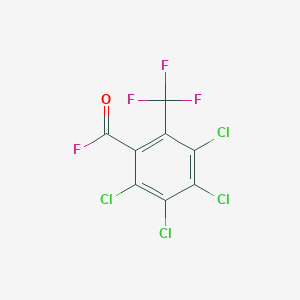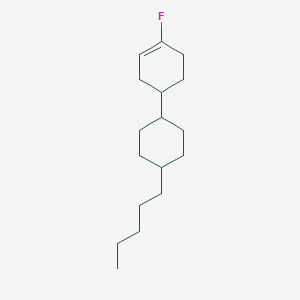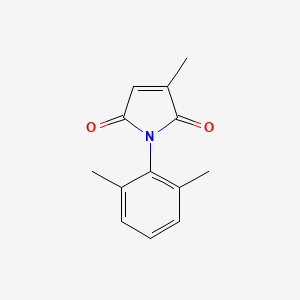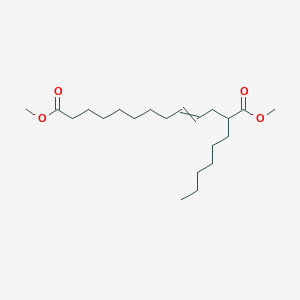![molecular formula C23H21N3O2 B14289121 2-[4-(4'-Methyl[2,2'-bipyridin]-4-yl)butyl]-1H-isoindole-1,3(2H)-dione CAS No. 115008-02-1](/img/structure/B14289121.png)
2-[4-(4'-Methyl[2,2'-bipyridin]-4-yl)butyl]-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(4’-Methyl[2,2’-bipyridin]-4-yl)butyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of bipyridines. This compound is characterized by the presence of a bipyridine moiety linked to an isoindole structure via a butyl chain. The bipyridine unit is substituted with a methyl group, which can influence its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4’-Methyl[2,2’-bipyridin]-4-yl)butyl]-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the bipyridine unit: The bipyridine moiety can be synthesized by coupling two pyridine rings, followed by methylation at the 4’ position.
Attachment of the butyl chain: The bipyridine unit is then reacted with a butyl halide under basic conditions to introduce the butyl chain.
Formation of the isoindole unit: The final step involves the cyclization of the intermediate with phthalic anhydride to form the isoindole structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(4’-Methyl[2,2’-bipyridin]-4-yl)butyl]-1H-isoindole-1,3(2H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bipyridine unit can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted bipyridines.
Applications De Recherche Scientifique
2-[4-(4’-Methyl[2,2’-bipyridin]-4-yl)butyl]-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Studied for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mécanisme D'action
The mechanism of action of 2-[4-(4’-Methyl[2,2’-bipyridin]-4-yl)butyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The bipyridine unit can coordinate with metal ions, forming stable complexes that can modulate the activity of metalloenzymes or other metal-dependent processes. The isoindole structure may interact with biological macromolecules, influencing their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4’-Methyl-2,2’-bipyridine-4-carboxaldehyde: A bipyridine derivative with a formyl group instead of an isoindole unit.
4,4’-Dimethoxy-2,2’-bipyridine: A bipyridine derivative with methoxy groups instead of a methyl group.
Uniqueness
2-[4-(4’-Methyl[2,2’-bipyridin]-4-yl)butyl]-1H-isoindole-1,3(2H)-dione is unique due to the presence of both the bipyridine and isoindole units, which confer distinct chemical and biological properties. The butyl chain provides flexibility and enhances the compound’s ability to interact with various targets.
Propriétés
Numéro CAS |
115008-02-1 |
|---|---|
Formule moléculaire |
C23H21N3O2 |
Poids moléculaire |
371.4 g/mol |
Nom IUPAC |
2-[4-[2-(4-methylpyridin-2-yl)pyridin-4-yl]butyl]isoindole-1,3-dione |
InChI |
InChI=1S/C23H21N3O2/c1-16-9-11-24-20(14-16)21-15-17(10-12-25-21)6-4-5-13-26-22(27)18-7-2-3-8-19(18)23(26)28/h2-3,7-12,14-15H,4-6,13H2,1H3 |
Clé InChI |
KZUZNWJDQZNLJS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC=C1)C2=NC=CC(=C2)CCCCN3C(=O)C4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


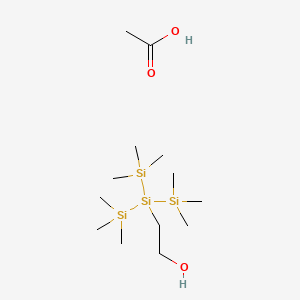
![[(4-Methoxyphenyl)methyl]tri(propan-2-yl)silane](/img/structure/B14289046.png)
![4-[2-(3-Methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzene-1-sulfonamide](/img/structure/B14289054.png)
